molecular formula C21H21NO4S B2582797 (E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706496-19-6

(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2582797
CAS No.: 1706496-19-6
M. Wt: 383.46
InChI Key: FSGPQEVTGBSRSM-SDNWHVSQSA-N
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Description

(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:

    Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperidinone moiety: This step may involve a nucleophilic substitution reaction.

    Attachment of the styryl group: This can be done through a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1,3’-piperidin]-3-one: Lacks the styryl and sulfonyl groups.

    (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of both the styryl and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-16-7-9-17(10-8-16)11-14-27(24,25)22-13-4-12-21(15-22)19-6-3-2-5-18(19)20(23)26-21/h2-3,5-11,14H,4,12-13,15H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGPQEVTGBSRSM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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